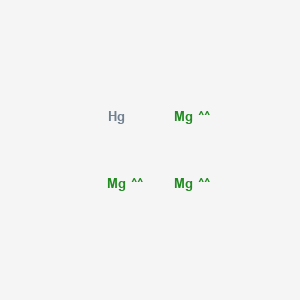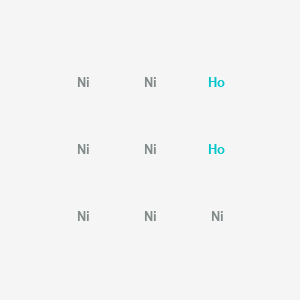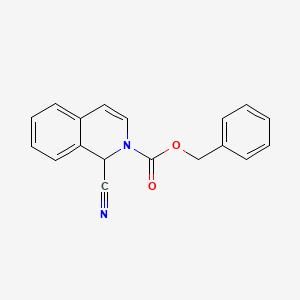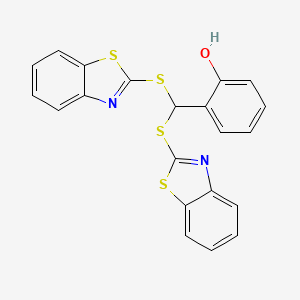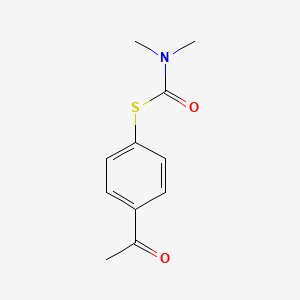
Indium--manganese (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indium–manganese (1/1) is a binary alloy composed of indium and manganese in equal proportions. This compound is known for its unique physical and chemical properties, which make it valuable in various scientific and industrial applications. Indium is a soft, malleable metal with a low melting point, while manganese is a hard, brittle metal with significant magnetic properties. The combination of these two elements results in a compound that exhibits a blend of their individual characteristics, making it useful in fields such as materials science, electronics, and catalysis .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of indium–manganese (1/1) can be achieved through several synthetic routes. One common method involves the direct reaction of indium and manganese metals in a controlled atmosphere. The metals are typically heated to high temperatures in a vacuum or inert gas environment to prevent oxidation. The reaction can be represented by the following equation:
In+Mn→InMn
Another method involves the reduction of indium and manganese oxides using a reducing agent such as hydrogen or carbon. This process requires precise control of temperature and pressure to ensure the complete reduction of the oxides to the desired alloy.
Industrial Production Methods
In industrial settings, the production of indium–manganese (1/1) often involves the use of advanced metallurgical techniques such as vacuum arc melting or induction melting. These methods allow for the precise control of composition and purity, ensuring the production of high-quality alloys. The molten alloy is then cast into molds and allowed to solidify, forming ingots or other desired shapes .
化学反应分析
Types of Reactions
Indium–manganese (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both indium and manganese.
Oxidation: The alloy can be oxidized to form indium and manganese oxides. This reaction typically occurs at elevated temperatures in the presence of oxygen.
Reduction: The oxides of indium and manganese can be reduced back to the alloy using reducing agents such as hydrogen or carbon.
Substitution: Indium–manganese (1/1) can participate in substitution reactions with other metals or compounds, leading to the formation of new alloys or intermetallic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of indium–manganese (1/1) include oxygen, hydrogen, carbon, and various metal salts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products
The major products formed from the reactions of indium–manganese (1/1) include indium and manganese oxides, as well as various intermetallic compounds. These products have diverse applications in fields such as catalysis, electronics, and materials science .
科学研究应用
Indium–manganese (1/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: The alloy is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes. Its ability to facilitate these reactions makes it valuable in the synthesis of fine chemicals and pharmaceuticals.
Biology: Indium–manganese (1/1) is used in the development of biosensors and diagnostic tools. Its magnetic properties enable the detection and manipulation of biological molecules, making it useful in medical diagnostics and research.
Medicine: The alloy is explored for its potential use in targeted drug delivery systems. Its magnetic properties allow for the controlled release of drugs at specific sites within the body, improving the efficacy and reducing side effects.
Industry: Indium–manganese (1/1) is used in the production of advanced materials such as magnetic alloys and electronic components.
作用机制
The mechanism by which indium–manganese (1/1) exerts its effects is primarily related to its magnetic and catalytic properties. The alloy’s magnetic properties enable it to interact with magnetic fields, making it useful in applications such as magnetic resonance imaging (MRI) and magnetic separation techniques. Additionally, its catalytic properties allow it to facilitate various chemical reactions by lowering the activation energy and increasing the reaction rate. The molecular targets and pathways involved in these processes depend on the specific application and the nature of the reaction .
相似化合物的比较
Indium–manganese (1/1) can be compared with other similar compounds such as indium–gallium (1/1) and manganese–cobalt (1/1). These compounds share some similarities in terms of their magnetic and catalytic properties but also exhibit unique characteristics that make them suitable for different applications.
Indium–gallium (1/1): This alloy is known for its excellent electrical conductivity and is widely used in the production of semiconductors and solar cells. Unlike indium–manganese (1/1), it does not possess significant magnetic properties.
Manganese–cobalt (1/1): This alloy exhibits strong magnetic properties and is used in the production of permanent magnets and magnetic storage devices.
属性
CAS 编号 |
12532-43-3 |
|---|---|
分子式 |
InMn |
分子量 |
169.756 g/mol |
IUPAC 名称 |
indium;manganese |
InChI |
InChI=1S/In.Mn |
InChI 键 |
IXAUJHXCNPUJCI-UHFFFAOYSA-N |
规范 SMILES |
[Mn].[In] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)-](/img/structure/B14720585.png)
